3-Azido-1-(3,4-difluorobenzyl)azetidine
Description
Properties
IUPAC Name |
3-azido-1-[(3,4-difluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)4-16-5-8(6-16)14-15-13/h1-3,8H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGLJSVSQBGMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Azido-1-(3,4-difluorobenzyl)azetidine serves as a versatile building block in organic synthesis. The azide functional group allows for "click chemistry" reactions, which are crucial for constructing complex molecules efficiently. This compound can be utilized to create various derivatives by undergoing nucleophilic substitutions or cycloadditions with alkenes and alkynes.
Reactivity and Derivative Formation
The unique structure of this compound, particularly the difluorobenzyl moiety, enhances its reactivity profile. It can participate in various chemical transformations leading to the formation of new azetidine derivatives that may exhibit distinct biological activities or improved properties for industrial applications.
Biological Applications
Pharmacological Potential
Research indicates that 3-Azido-1-(3,4-difluorobenzyl)azetidine may possess pharmacological properties that warrant further investigation. Preliminary studies suggest potential anti-inflammatory and anticancer activities. The fluorine atoms in its structure may enhance binding affinity to biological targets such as enzymes and receptors.
Mechanism of Action
The azide group is particularly noteworthy for its ability to participate in bioorthogonal reactions, which can be exploited to label biomolecules or deliver therapeutic agents selectively to target cells. This property is vital for developing targeted drug delivery systems and studying cellular processes.
Material Science Applications
Advanced Materials Development
The compound's unique structural features make it a candidate for developing advanced materials. Its ability to form stable triazole rings through click chemistry can be harnessed to create polymers with specific properties suitable for coatings, adhesives, or biomedical applications.
Case Studies in Material Science
Research has shown the potential of azetidine derivatives in creating novel materials with enhanced mechanical properties and thermal stability. For instance, studies involving polymer composites have demonstrated improved performance metrics when incorporating azetidine-based compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-azido-1-(3,4-difluorobenzyl)azetidine, a systematic comparison with analogs is provided below. Key parameters include molecular weight, substituent effects, and pharmacological relevance.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Average Mass | Key Substituents | Halogen Type/Position | LogD7.4 (Predicted) |
|---|---|---|---|---|---|
| 3-Azido-1-(3,4-difluorobenzyl)azetidine | C10H10F2N4 | 236.21 | Azide (C3), 3,4-difluorobenzyl | F (3,4-position) | ~1.8 (estimated) |
| 3-Azido-1-(3,4-dichlorobenzyl)azetidine | C10H10Cl2N4 | 257.12 | Azide (C3), 3,4-dichlorobenzyl | Cl (3,4-position) | ~2.3 (estimated) |
| AZD5069 (Reference Drug Analogue) | Not Disclosed | N/A | Azetidine, 2,3-difluorobenzyl | F (2,3-position) | 1.9 (experimental) |
Sources :
Table 2: Pharmacokinetic and Stability Data
| Compound Name | Plasma Protein Binding (PPB) | Human Liver Microsomes CLint (µL/min/mg) | Metabolic Stability |
|---|---|---|---|
| 3-Azido-1-(3,4-difluorobenzyl)azetidine | Not Reported | Not Reported | Likely Moderate* |
| AZD4721 (4-Fluorobenzyl Analogue) | 98.5% (High) | ~10 (Low) | High |
| AZD5069 (2,3-Difluorobenzyl Analogue) | 94.0% (Moderate) | ~20 (Moderate) | Moderate |
Notes:
Key Research Findings
Halogen Substitution Effects: Replacement of chlorine with fluorine in the benzyl group (e.g., dichloro vs. difluoro analogs) reduces molecular weight and logD, enhancing solubility and bioavailability . Fluorine at the 3,4-position (vs.
Pharmacological Optimization: The 4-fluorobenzyl group in AZD4721 increased PPB by ~6-fold compared to AZD5069, despite similar logD and pKa values. This highlights the critical role of substituent position in pharmacokinetics .
Reactivity and Applications :
- The azide group in 3-azido-1-(3,4-difluorobenzyl)azetidine enables bioorthogonal click chemistry, making it valuable for probe conjugation in drug discovery .
- In contrast, dichloro analogs (e.g., 3-azido-1-(3,4-dichlorobenzyl)azetidine) may exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Preparation Methods
Azetidine Ring Construction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is the core scaffold of the molecule. The synthesis of azetidine derivatives generally involves:
- Starting Materials: Appropriate amino alcohols or haloalkyl amines serve as precursors.
- Cyclization Reaction: Intramolecular nucleophilic substitution or ring-closing reactions under controlled conditions form the azetidine ring.
- Catalysts and Conditions: Acid or base catalysts may be used to facilitate ring closure, often in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
For 3-Azido-1-(3,4-difluorobenzyl)azetidine, the azetidine ring is synthesized first, providing the nitrogen site for subsequent substitution.
Introduction of the 3,4-Difluorobenzyl Group
The benzyl substituent bearing fluorine atoms at the 3 and 4 positions is introduced typically via nucleophilic substitution:
- Reagents: 3,4-difluorobenzyl halides (e.g., chloride or bromide) are used as alkylating agents.
- Reaction: The azetidine nitrogen acts as a nucleophile, attacking the benzyl halide to form the N-substituted azetidine.
- Conditions: The reaction is often conducted in the presence of a base such as triethylamine or potassium carbonate to neutralize the released acid and promote substitution.
This step yields 1-(3,4-difluorobenzyl)azetidine as an intermediate.
Azide Functionalization at the 3-Position
The azide group (-N₃) is introduced at the 3-position of the azetidine ring via azidation reactions:
- Method: Typically, a suitable leaving group (such as a halide or tosylate) is first installed at the 3-position.
- Azidation Reaction: The leaving group is displaced by azide ion (N₃⁻), commonly supplied as sodium azide (NaN₃).
- Solvent and Temperature: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are used, with reaction temperatures ranging from room temperature to moderate heating (e.g., 50-80°C).
- Safety Note: Azide chemistry requires careful handling due to the potential explosiveness of azide compounds.
This step results in the formation of 3-azido-1-(3,4-difluorobenzyl)azetidine.
Purification and Characterization
Post-synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass Spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to detect the azide functional group.
- Elemental analysis for purity assessment.
Industrial Scale-Up Considerations
For industrial production, the above laboratory methods are optimized by:
- Employing continuous flow chemistry to improve safety and efficiency in azide handling.
- Using catalysts to enhance reaction rates and selectivity.
- Optimizing solvent systems and reaction times to reduce waste and cost.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Azetidine ring synthesis | Amino alcohol or haloalkyl amine | Acid/base catalyst, polar aprotic solvent | Azetidine ring intermediate |
| 2 | N-Benzylation | Azetidine intermediate | 3,4-Difluorobenzyl halide, base (e.g., triethylamine) | 1-(3,4-Difluorobenzyl)azetidine |
| 3 | Azidation | 3-Position halide or tosylate derivative | Sodium azide, DMF/DMSO, moderate heat | 3-Azido-1-(3,4-difluorobenzyl)azetidine |
| 4 | Purification & Characterization | Crude product | Chromatography, recrystallization | Pure target compound |
Research Findings and Notes
- The azetidine ring formation is a critical step requiring precise control of reaction conditions to avoid ring-opening or polymerization.
- The position and nature of fluorine substituents on the benzyl group influence the nucleophilicity of the azetidine nitrogen and the overall reactivity.
- Azide introduction is typically high yielding but demands stringent safety protocols due to azide toxicity and explosiveness.
- Continuous flow synthesis methods have been reported to improve the safety and scalability of azide-containing compounds.
- Comparative studies with positional isomers (e.g., 2,5-difluorobenzyl analogs) indicate that subtle changes in fluorine placement affect the compound’s reactivity and potential applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Azido-1-(3,4-difluorobenzyl)azetidine, and how can purity be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or click chemistry. For example, azetidine derivatives are often functionalized via alkylation of 3,4-difluorobenzyl chloride with azetidine precursors, followed by azide introduction using sodium azide under controlled conditions . Purification via silica gel chromatography (e.g., 0–10% MeOH in DMSO-d6 gradients) ensures high purity (>95%), as validated by HPLC and mass spectrometry (e.g., ESI+ m/z = 390) .
- Key Considerations : Monitor reaction temperature (<40°C) to prevent azide decomposition. Use anhydrous solvents to avoid side reactions.
Q. How does the 3,4-difluorobenzyl substituent influence the compound’s physicochemical properties?
- Methodology : Fluorine substituents enhance lipophilicity and metabolic stability. The 3,4-difluorobenzyl group increases logD7.4 by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier (BBB) permeability . Computational studies (e.g., DFT) can model substituent effects on gas-phase acidity and reactivity .
- Data : In AstraZeneca’s CXCR2 antagonists, replacing 2,3-difluorobenzyl with 4-fluorobenzyl reduced free blood fraction by 6-fold, highlighting fluorine’s role in plasma protein binding (PPB) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm azide (2100–2200 cm⁻¹) and β-lactam (1649–1680 cm⁻¹) stretches .
- NMR : Use - and -NMR to resolve azetidine ring protons (δ 3.2–4.0 ppm) and fluorinated aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI+ detects molecular ion peaks (e.g., m/z 390 for azetidine derivatives) .
Advanced Research Questions
Q. How can substituent effects on azide reactivity be systematically analyzed for drug design?
- Methodology :
- Gas-Phase Acidities : Compare substituent effects via computational models (e.g., CBS-QB3) to predict reaction pathways. For example, 3-azido groups exhibit lower activation energy for Staudinger reactions than 4-azido analogs .
- Kinetic Studies : Use stopped-flow spectroscopy to measure azide-alkyne cycloaddition rates under varying conditions (e.g., solvent polarity, temperature).
Q. What strategies mitigate metabolic instability in azetidine-containing compounds?
- Methodology :
- Structural Optimization : Methylation of the azetidine ring (e.g., 3-methylazetidine) reduces oxidative metabolism in liver microsomes. For instance, AZD4721 showed 2-fold lower CL than non-methylated analogs .
- Fluorine Substitution : 3,4-Difluorobenzyl groups block CYP450-mediated oxidation. In CDK2 inhibitors, trans-3-fluoroazetidine amides maintained potency while cis isomers lost activity, suggesting stereochemical control improves stability .
Q. How do computational models guide the design of BBB-permeable azetidine derivatives?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) transporters. Libraries based on azetidine scaffolds (e.g., neurotransmitters) are prioritized for BBB permeability via in silico ADMET predictions .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate descriptors like polar surface area (<90 Ų) and logP (1–3) with in vivo BBB penetration data.
Data Contradictions and Resolutions
Q. Why do conflicting reports exist regarding optimal fluorination patterns for PPB enhancement?
- Resolution :
- Case Study : AstraZeneca’s AZD5069 (2,3-difluorobenzyl) vs. AZD4721 (4-fluorobenzyl) showed divergent PPB outcomes despite similar logD7.4. The discrepancy arises from fluorine’s positional effects on hydrogen bonding with albumin .
- Recommendation : Use surface plasmon resonance (SPR) to quantify binding affinities to human serum albumin (HSA) for specific fluorinated analogs.
Methodological Tables
| Parameter | AZD5069 | AZD4721 | Reference |
|---|---|---|---|
| logD7.4 | 2.1 | 2.0 | |
| PPB (% bound) | 85 | 92 | |
| HLM CL (µL/min/mg) | 12 | 6.5 |
| Analytical Technique | Key Peaks/Data | Application |
|---|---|---|
| IR Spectroscopy | 2100–2200 cm⁻¹ (azide), 1649 cm⁻¹ (C=O) | Confirm functional groups |
| -NMR | δ 3.2–4.0 ppm (azetidine protons) | Structural elucidation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
